(3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-YL acetate
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Overview
Description
(3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-YL acetate is a complex organic compound known for its unique structural features and potential applications in various fields of science. This compound belongs to the class of azetidinones, which are four-membered lactams. The presence of both benzoyl and phenyl groups in its structure contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-YL acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a β-lactam precursor with benzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out at low temperatures to ensure the formation of the desired product with high stereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can minimize human error and improve reproducibility.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-YL acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-YL acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-YL acetate involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-YL methyl ester
- (3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-YL ethyl ester
Uniqueness
(3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-YL acetate is unique due to its specific stereochemistry and functional groups. The presence of both benzoyl and phenyl groups, along with the acetate moiety, gives it distinct chemical properties and reactivity compared to similar compounds.
Properties
Molecular Formula |
C18H15NO4 |
---|---|
Molecular Weight |
309.3 g/mol |
IUPAC Name |
[(3R,4S)-1-benzoyl-2-oxo-4-phenylazetidin-3-yl] acetate |
InChI |
InChI=1S/C18H15NO4/c1-12(20)23-16-15(13-8-4-2-5-9-13)19(18(16)22)17(21)14-10-6-3-7-11-14/h2-11,15-16H,1H3/t15-,16+/m0/s1 |
InChI Key |
IYBNNNDZBNQFRB-JKSUJKDBSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@H](N(C1=O)C(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC(=O)OC1C(N(C1=O)C(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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